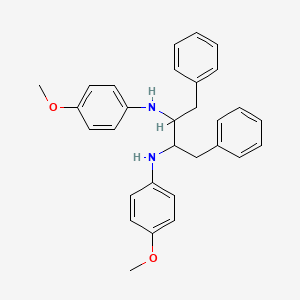
N~2~,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two methoxyphenyl groups and two phenyl groups attached to a butane-2,3-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine typically involves the reaction of 4-methoxybenzaldehyde with an appropriate diamine precursor under controlled conditions. One common method involves the use of a condensation reaction, where the aldehyde groups react with the amine groups to form the desired product. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine intermediate, which is then reduced to the final diamine product.
Industrial Production Methods
In an industrial setting, the production of N2,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques, such as recrystallization and chromatography, to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
N~2~,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N2,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~2~,N~3~-Bis(3-chlorophenyl)quinoxaline-2,3-diamine: This compound has similar structural features but contains chlorophenyl groups instead of methoxyphenyl groups.
N~2~,N~3~-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide: Another related compound with methoxybenzyl groups and a pyridine backbone.
Uniqueness
N~2~,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine is unique due to its specific combination of methoxyphenyl and phenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
113158-07-9 |
|---|---|
Formule moléculaire |
C30H32N2O2 |
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
2-N,3-N-bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine |
InChI |
InChI=1S/C30H32N2O2/c1-33-27-17-13-25(14-18-27)31-29(21-23-9-5-3-6-10-23)30(22-24-11-7-4-8-12-24)32-26-15-19-28(34-2)20-16-26/h3-20,29-32H,21-22H2,1-2H3 |
Clé InChI |
PAVLSUXFANGXAX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(CC2=CC=CC=C2)C(CC3=CC=CC=C3)NC4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


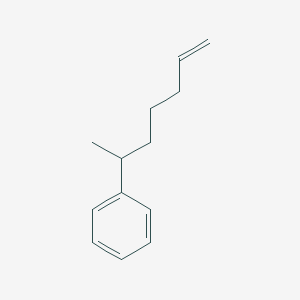

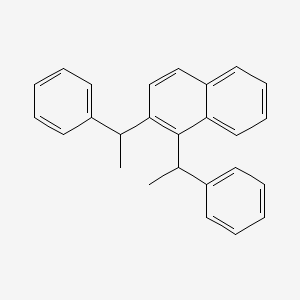
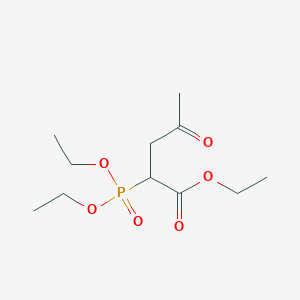
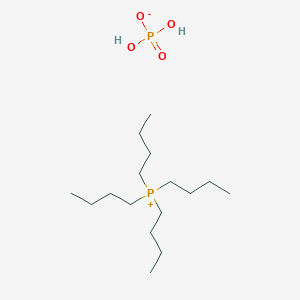

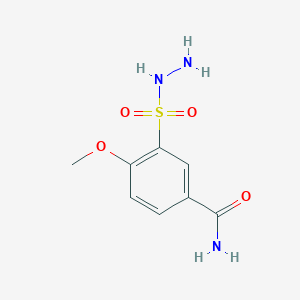
![(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol](/img/structure/B14313368.png)

![4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14313383.png)
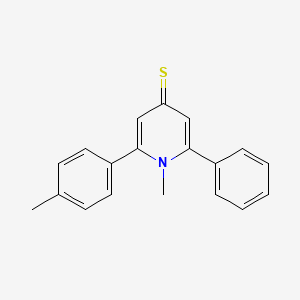

![2-[(3-Ethenylphenyl)methoxy]-N,N-dimethylethan-1-amine](/img/structure/B14313395.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane)](/img/structure/B14313401.png)
